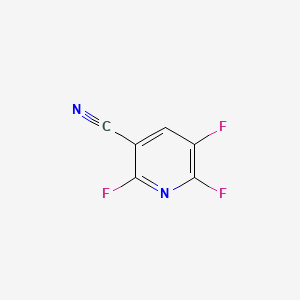

2,5,6-Trifluoronicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,6-Trifluoronicotinonitrile is a pyridine derivative used in the preparation of JAK2 kinase inhibitors . It has a molecular weight of 158.08 .

Molecular Structure Analysis

The molecular formula of 2,5,6-Trifluoronicotinonitrile is C6HF3N2 . The InChI code is 1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H .Chemical Reactions Analysis

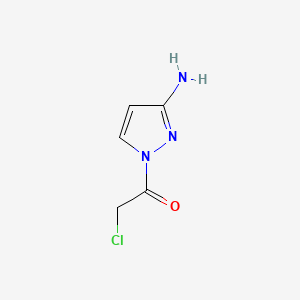

A detailed kinetic analysis and computational study of an SNAr reaction between 2,5,6-trifluoronicotinonitrile and the ambident 3-isopropoxy-1H-pyrazol-5-amine has been presented .Physical And Chemical Properties Analysis

2,5,6-Trifluoronicotinonitrile has a density of 1.5±0.1 g/cm³, a boiling point of 205.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 29.5±0.4 cm³ .Scientific Research Applications

Biodegradation and Biotransformation of Explosives : This research highlights the importance of understanding the biological metabolism of toxic compounds like explosives for environmental management. Although not directly related to 2,5,6-Trifluoronicotinonitrile, it provides insights into the degradation pathways of similar nitroaromatic compounds (Rylott, Lorenz, & Bruce, 2011).

Base-Dependent Selectivity of an SNAr Reaction : This study provides a kinetic analysis of an SNAr reaction involving 2,5,6-Trifluoronicotinonitrile, offering insights into its reactivity under various conditions, which is crucial for its application in chemical synthesis (Chan, Cox, Jones, & Tomasi, 2010).

Fluorescence Sensing Approach for Detection of 2,4,6-Trinitrophenol (TNP) : Although this paper focuses on TNP, the methodology could potentially be adapted for sensing other nitroaromatic compounds like 2,5,6-Trifluoronicotinonitrile, which could have applications in environmental monitoring and public safety (Rong et al., 2015).

Boron- and Fluorine-Containing Mesoporous Carbon Nitride Polymers : This research explores the use of similar compounds in the synthesis of carbon nitride materials with potential applications in catalysis and semiconductor technology (Wang et al., 2010).

Lewis Acid Properties of Tris(pentafluorophenyl)borane : The study investigates the reaction of similar fluorinated compounds with Lewis bases, which can have implications for the development of new catalysts and materials in organic chemistry (Jacobsen et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,5,6-Trifluoronicotinonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been used as an additive in electrolytes to construct highly stable interface films on both cathode and anode, improving the electrochemical performance of batteries . The compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the compound’s impact on biochemical pathways and their downstream effects .

Pharmacokinetics

Its impact on bioavailability is also currently unknown .

Result of Action

It has been shown to improve the electrochemical performance of batteries when used as an additive in electrolytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5,6-Trifluoronicotinonitrile. For instance, in the context of battery performance, temperature can have a significant impact .

properties

IUPAC Name |

2,5,6-trifluoropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRFMDDZODUAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654259 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870065-73-9 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is the selectivity of the SNAr reaction with 2,5,6-trifluoronicotinonitrile and 3-isopropoxy-1H-pyrazol-5-amine dependent on the base?

A1: The research demonstrates that 2,5,6-trifluoronicotinonitrile reacts with the ambident nucleophile 3-isopropoxy-1H-pyrazol-5-amine via competing pathways. [] The desired reaction at the primary amino group to yield 2,5-difluoro-6-[(3-isopropoxy-1H-pyrazol-5-yl)amino]nicotinonitrile is favored in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). [] Computational studies suggest that DABCO facilitates a concerted proton removal and amine addition mechanism, circumventing a high-energy zwitterionic Meisenheimer intermediate. [] Reactions at the pyrazole nitrogen atoms are less sensitive to base catalysis due to the stabilizing effect of intramolecular hydrogen bonding on the Meisenheimer intermediates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)